![molecular formula C22H24ClN3O5 B2687636 N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 874805-05-7](/img/structure/B2687636.png)
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide
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Description
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-1278863, and it belongs to the class of oxazolidinone derivatives.
Scientific Research Applications
Antibacterial Activity
The oxazolidin-2-one scaffold has gained prominence due to its role in the development of antibacterial agents. Notably, linezolid, a representative member of this class, exhibits potent activity against Gram-positive bacteria. Linezolid inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes. Its unique mechanism of action makes it effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
Chiral Auxiliary in Stereoselective Transformations
The 1,3-oxazolidin-2-one nucleus serves as a versatile chiral auxiliary in synthetic organic chemistry. Researchers employ it to control stereochemistry during various transformations. By incorporating this scaffold, chemists can achieve high levels of stereoselectivity in reactions such as asymmetric epoxidation, cyclopropanation, and aldol condensation. Its use as a chiral building block enhances the synthesis of complex molecules .
Drug Development
Given the success of linezolid, scientists continue to explore novel oxazolidin-2-one derivatives for drug development. Researchers investigate modifications to improve antibacterial activity, pharmacokinetics, and safety profiles. These efforts aim to address emerging resistance and expand the therapeutic options for infectious diseases .
Oxazolidin-2-One Derivatives in Natural Product Chemistry
While oxazolidin-2-one derivatives are rare among natural products, their biological activity remains an area of interest. Researchers explore their potential as lead compounds for drug discovery. Investigating their interactions with biological targets sheds light on their mode of action and therapeutic potential .
Skin Structure Infections
Considering linezolid’s efficacy against MRSA and VRE, oxazolidin-2-one derivatives may find applications in treating skin structure infections. These compounds could serve as alternatives to existing antibiotics, especially when faced with resistant strains .
Exploration of New Oxazolidin-2-One-Based Antibacterials
Beyond linezolid, ongoing research investigates other oxazolidin-2-one-based antibacterial agents. These compounds undergo active clinical investigation, aiming to expand the armamentarium against bacterial infections. Efforts include optimizing synthetic routes and evaluating their safety and efficacy profiles .
properties
IUPAC Name |
N'-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5/c1-30-18-5-3-2-4-15(18)10-11-24-20(27)21(28)25-14-19-26(12-13-31-19)22(29)16-6-8-17(23)9-7-16/h2-9,19H,10-14H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUFXGSLAXAEOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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